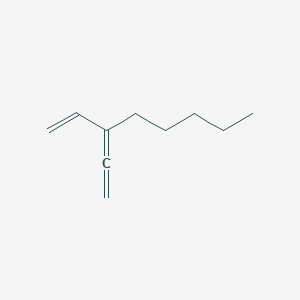

3-Ethenylocta-1,2-diene

Description

Properties

CAS No. |

61779-54-2 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

InChI |

InChI=1S/C10H16/c1-4-7-8-9-10(5-2)6-3/h5H,2-4,7-9H2,1H3 |

InChI Key |

SSPISHBNEPSTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C=C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Ethenylocta-1,2-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Allenes, compounds featuring cumulative double bonds, are valuable building blocks in organic synthesis due to their unique geometry and reactivity. Vinylallenes, a subclass of allenes, are of particular interest as versatile intermediates. This technical guide details a robust and efficient synthetic pathway for the preparation of 3-Ethenylocta-1,2-diene, a tetrasubstituted vinylallene. The proposed synthesis employs an S(_N)2' displacement of a propargylic mesylate with a lithium divinylcuprate reagent, a method known for its high regioselectivity and reliability in forming allene structures. This document provides comprehensive experimental protocols, tabulated data for key reaction parameters, and workflow diagrams to facilitate replication and adaptation in a research and development setting.

Introduction

Allenes are a fascinating class of organic molecules characterized by one carbon atom forming double bonds with two adjacent carbons (a C=C=C moiety). This arrangement results in a linear geometry at the central sp-hybridized carbon and orthogonal (\pi)-systems, which can lead to axial chirality in appropriately substituted allenes. Their unique electronic and structural properties make them valuable precursors in a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed reactions, and the synthesis of complex natural products.

Among allenes, vinylallenes (which contain a C=C bond conjugated with the allene system) are particularly useful synthons. The target molecule of this guide, this compound, is a tetrasubstituted vinylallene. The synthesis of such sterically hindered allenes requires a carefully chosen strategy to ensure high yield and selectivity.

Numerous methods exist for allene synthesis, including the rearrangement of propargylic precursors, 1,2-elimination reactions, and Wittig-type olefinations. However, for the construction of vinylallenes, the S(_N)2' (anti) displacement of propargylic electrophiles with organocuprate reagents stands out as one of the most general and effective methods.[1][2][3] This guide outlines a two-step synthetic sequence starting from a commercially available propargylic alcohol, as depicted below.

Overall Synthetic Scheme:

Proposed Synthetic Pathway

The selected pathway involves two primary transformations:

-

Mesylation of a Propargylic Alcohol: Conversion of the commercially available oct-2-yn-1-ol into a more reactive electrophile, oct-2-yn-1-yl methanesulfonate (a propargylic mesylate), by reaction with methanesulfonyl chloride.

-

S(_N)2' Cuprate Displacement: Reaction of the propargylic mesylate with lithium divinylcuprate. The cuprate acts as a soft nucleophile, preferentially attacking the alkyne at the C-3 position in an S(_N)2' fashion to induce the elimination of the mesylate group and form the desired allene structure.

Below is a diagram illustrating the logical workflow of the proposed synthesis.

Experimental Protocols

Safety Note: All procedures should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for the success of these reactions.

Step 1: Synthesis of Oct-2-yn-1-yl Methanesulfonate

This procedure converts the primary propargylic alcohol into its corresponding mesylate, an excellent leaving group for the subsequent nucleophilic substitution.

Reaction: C5H11-C≡C-CH2OH + MsCl --(Et3N, DCM)--> C5H11-C≡C-CH2OMs

Methodology:

-

To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oct-2-yn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (Et(_3)N, 1.5 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Wash the combined organic phase sequentially with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude mesylate.

-

The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

| Parameter | Value |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (Et(_3)N) |

| Temperature | 0 °C |

| Reaction Time | 1 - 2 hours |

| Typical Yield | >95% (crude) |

| Table 1: Summary of Reaction Conditions for Mesylation. |

Step 2: Synthesis of this compound

This step involves the formation of the key lithium divinylcuprate reagent followed by the S(_N)2' displacement reaction.[4][5]

Reaction: 2 CH2=CHLi + CuI -> (CH2=CH)2CuLi (CH2=CH)2CuLi + C5H11-C≡C-CH2OMs --(THF)--> CH2=C=C(CH=CH2)(C5H11)

Methodology:

-

Preparation of Vinyllithium: In a flame-dried, two-necked flask under argon, dissolve vinyl bromide (2.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C (dry ice/acetone bath). Add tert-butyllithium (t-BuLi, 2.0 eq of a 1.7 M solution in pentane) dropwise. Stir the resulting mixture for 1 hour at -78 °C to generate the vinyllithium reagent.

-

Preparation of Lithium Divinylcuprate: In a separate flame-dried Schlenk flask under argon, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF. Cool the suspension to -40 °C (dry ice/acetonitrile bath). Cannulate the freshly prepared vinyllithium solution into the CuI suspension. Allow the mixture to stir for 30-45 minutes at this temperature. A Gilman cuprate is typically formed.[6][7]

-

S(_N)2' Reaction: Cool the cuprate solution to -78 °C. Prepare a solution of oct-2-yn-1-yl methanesulfonate (1.0 eq, from Step 1) in anhydrous THF. Add the mesylate solution dropwise to the stirred cuprate solution.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

-

Pour the mixture into a separatory funnel and extract with pentane or hexanes (3x).

-

Combine the organic extracts and wash with saturated aqueous NH(_4)Cl and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and carefully concentrate the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using pentane or hexanes as the eluent to afford pure this compound.

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) |

| Reagent | Lithium Divinylcuprate |

| Temperature | -78 °C to Room Temp. |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 60 - 80% |

| Table 2: Summary of Conditions for Cuprate Displacement. |

Data Presentation and Visualization

The following diagram illustrates the key reactive components and their relationship in the core S(_N)2' displacement step.

Summary of Expected Yields

| Step | Product | Expected Yield |

| 1 | Oct-2-yn-1-yl methanesulfonate | >95% (crude) |

| 2 | This compound | 60 - 80% |

| Overall | This compound | 57 - 76% |

| Table 3: Summary of Expected Yields for the Synthetic Sequence. |

Conclusion

This guide presents a detailed and reliable two-step protocol for the synthesis of this compound. The methodology leverages a highly regioselective S(_N)2' displacement of a propargylic mesylate with a vinylcuprate, which is a cornerstone reaction for the preparation of substituted allenes. The provided experimental procedures, tabulated data, and workflow diagrams are intended to provide researchers and drug development professionals with a clear and actionable framework for obtaining this valuable synthetic intermediate. Careful execution under anhydrous and inert conditions is paramount to achieving the reported yields.

References

- 1. Re-orienting coupling of organocuprates with propargyl electrophiles from SN2′ to SN2 with stereocontrol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ch 14 : Prep. of R2CuLi [chem.ucalgary.ca]

- 5. Lithium divinylcuprate | C4H6CuLi | CID 13896036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

A Technical Guide to the Chemical Properties of 3-Ethenylocta-1,2-diene

Executive Summary

3-Ethenylocta-1,2-diene is a polyunsaturated organic compound featuring a unique combination of a cumulated diene (allene) and a conjugated diene system. This structure imparts a high degree of reactivity and synthetic versatility. Allenes are known for their axial chirality and higher energy state compared to other dienes, while the conjugated diene portion allows for classic cycloaddition reactions.[1][2] This document outlines the predicted chemical properties, structural characteristics, expected reactivity, and general synthetic approaches relevant to this compound, serving as a foundational resource for professionals in chemical research and drug development.

Predicted Chemical and Physical Properties

Quantitative experimental data for this compound is not available. The properties listed below are estimations based on the general characteristics of vinylallenes and hydrocarbons of similar molecular weight.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₆ | Derived from IUPAC name. |

| Molecular Weight | 136.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless Liquid | Typical for unsaturated hydrocarbons of this size. |

| Boiling Point | ~165-175 °C | Estimated based on octane and the presence of polarizable π-bonds. |

| Density | ~0.78 g/cm³ | Similar to other C10 unsaturated hydrocarbons. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, toluene). | Nonpolar molecular structure. |

| Stability | Less stable than isomeric conjugated or isolated dienes. | Allenes possess higher heats of formation compared to other dienes due to bond strain.[2] |

| Chirality | Chiral | The allene is substituted with four different groups (H, pentyl, vinyl, H), conferring axial chirality.[1] |

Molecular Structure and Reactivity

The core of this compound's reactivity lies in its hybrid structure, which contains both an allene and a conjugated diene. The central carbon of the allene is sp-hybridized, leading to a linear C=C=C arrangement with orthogonal π-systems. This geometry, combined with the planar conjugated diene system, creates a rich landscape for chemical transformations.

Figure 1: Logical relationship between the structure and reactivity of this compound. Caption: The distinct allene and conjugated diene moieties govern the compound's diverse reactivity.

Cycloaddition Reactions

Vinylallenes are exceptionally versatile in cycloaddition chemistry.[3] The conjugated diene system is expected to readily participate as the 4π component in Diels-Alder reactions with various dienophiles. The ability of the diene to adopt the required s-cis conformation is crucial for this reactivity.[4]

Figure 2: A representative [4+2] Diels-Alder reaction pathway for this compound. Caption: The conjugated portion of the molecule undergoes concerted [4+2] cycloaddition.

General Experimental Protocols: Synthesis

A specific, validated synthesis for this compound has not been reported. However, established methods for allene synthesis can be adapted. A general and effective strategy involves the Sₙ2' reaction of organocuprates with propargylic electrophiles.

General Protocol: Cuprate Addition to a Propargylic Mesylate

This protocol outlines a plausible, though unoptimized, route to a vinylallene structure. All operations must be conducted under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents.

-

Preparation of Pentylmagnesium Bromide (Grignard Reagent):

-

To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous THF to maintain a gentle reflux. After addition is complete, continue refluxing for 1 hour to ensure complete formation.

-

-

Formation of the Gilman Cuprate:

-

In a separate flame-dried flask, suspend copper(I) iodide (0.5 eq) in anhydrous THF at -20 °C.

-

Slowly add the prepared pentylmagnesium bromide solution via cannula. The solution will typically change color, indicating cuprate formation.

-

-

Synthesis of the Vinylallene:

-

Prepare the requisite electrophile, 1-buten-3-yn-2-ol, and convert it to its mesylate derivative using methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0 °C.

-

Cool the cuprate solution to -78 °C.

-

Slowly add a solution of the propargylic mesylate in anhydrous THF to the cuprate.

-

Allow the reaction to stir at -78 °C for 2-3 hours before slowly warming to ambient temperature.

-

-

Work-up and Purification:

-

Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the target vinylallene.

-

Figure 3: General experimental workflow for the synthesis of this compound. Caption: A multi-step synthesis involving Grignard, cuprate, and coupling reactions.

Biological Activity and Signaling Pathways

There is no information in the scientific literature to suggest that this compound is a natural product or possesses any known biological activity. Consequently, there are no described signaling pathways associated with this compound. Its value is primarily as a synthetic intermediate.

References

Spectroscopic Data and Characterization of 3-Ethenylocta-1,2-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylocta-1,2-diene is a polyunsaturated hydrocarbon featuring a vinyl group attached to an allene functional group. This structure, known as a vinylallene, is a valuable intermediate in organic synthesis. While specific, experimentally-derived spectroscopic data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be reliably predicted based on the well-established principles of spectroscopy for allenes and conjugated diene systems. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on characteristic values for similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (a,b) | ~4.5 - 5.0 | Doublet of doublets | J(H-1a, H-2) ≈ 7, J(H-1b, H-2) ≈ 7, J(H-1a, H-1b) ≈ 2 |

| H-2 | ~5.2 - 5.6 | Multiplet | |

| H-3 | ~5.0 - 5.4 | Multiplet | |

| H-9 (a,b) | ~4.9 - 5.2 | Multiplet | |

| H-10 | ~5.7 - 6.0 | Multiplet | |

| H-4 | ~2.0 - 2.2 | Multiplet | |

| H-5, H-6 | ~1.2 - 1.5 | Multiplet | |

| H-7 | ~0.8 - 1.0 | Triplet | J(H-7, H-6) ≈ 7 |

Predicted based on general chemical shifts for terminal allenes and vinyl groups.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~75 - 85 |

| C-2 | ~200 - 210 |

| C-3 | ~90 - 100 |

| C-4 | ~30 - 35 |

| C-5 | ~28 - 32 |

| C-6 | ~22 - 26 |

| C-7 | ~13 - 15 |

| C-9 | ~115 - 120 |

| C-10 | ~135 - 140 |

The central sp-hybridized carbon of the allene (C-2) is characteristically found at a very downfield shift of 200-220 ppm.[1] The sp²-hybridized carbons of the allene (C-1 and C-3) resonate around 80-90 ppm.[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C=C Stretch (Allene) | ~1950 - 1970 | Medium to Weak |

| C=C Stretch (Vinyl) | ~1620 - 1640 | Medium |

| sp² C-H Stretch (Vinyl & Allene) | ~3010 - 3090 | Medium |

| sp³ C-H Stretch (Alkyl) | ~2850 - 2960 | Strong |

| =C-H Bend (Vinyl) | ~910 and 990 | Strong |

Allenes show a characteristic, though sometimes weak, absorption band in the region of 1900-2000 cm⁻¹.[2][3]

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 122 | Molecular Ion |

| [M-CH₃]⁺ | 107 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 93 | Loss of an ethyl radical |

| [M-C₄H₉]⁺ | 65 | Allylic cleavage, loss of a butyl radical |

Alkenes and dienes typically show a distinct molecular ion peak.[4] A common fragmentation pathway for alkenes is the cleavage of the allylic bond, which results in a resonance-stabilized allylic carbocation.[5]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound would be analogous to general methods established for vinylallenes and other unsaturated hydrocarbons.

1. Synthesis of Vinylallenes via Wittig-Horner Reaction

A plausible synthetic route to this compound is the Wittig-Horner reaction.[6][7] This method involves the reaction of a 1-lithio-1,3-dienyl phosphine oxide with an aldehyde.

-

Step 1: Preparation of 1-Iodo-1,3-dienyl Phosphine Oxide: This precursor can be synthesized from the corresponding zirconacyclopentadiene by reaction with an α-phosphino group followed by iodination.

-

Step 2: Generation of the Ylide: The 1-iodo-1,3-dienyl phosphine oxide is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the corresponding 1-lithio-1,3-dienyl phosphine oxide in situ.

-

Step 3: Wittig-Horner Reaction: The appropriate aldehyde (in this case, pentanal) is added to the solution of the lithiated species. The reaction mixture is allowed to warm to room temperature.

-

Step 4: Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure vinylallene.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8] An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift calibration.[8][9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[10] Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.[10]

3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr).[11] Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.[11] For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] The background spectrum of the salt plates or solvent is recorded first and then subtracted from the sample spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.[13]

4. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[14] The solution should be free of any particulate matter.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.[15] For a volatile compound like this compound, GC-MS with electron ionization (EI) is a common technique.[15] The instrument analyzes the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel organic compound.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 6. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]

- 7. Allene synthesis by olefination or allenation [organic-chemistry.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. athabascau.ca [athabascau.ca]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

3-Ethenylocta-1,2-diene: Assessment of Natural Occurrence

A comprehensive review of scientific literature and chemical databases indicates that there is no current evidence to support the natural occurrence of 3-Ethenylocta-1,2-diene. This document addresses the initial query by clarifying the synthetic nature of this compound and the absence of data regarding its presence in natural sources, its biosynthetic pathways, or its role in any biological signaling.

While the specific compound this compound has not been identified from a natural source, the broader chemical classes to which it belongs—allenes and dienes—are found in nature. Allenes, which are compounds containing a carbon atom with two double bonds to adjacent carbons, have been identified in over 150 natural products.[1] Notable examples include the pigments fucoxanthin and peridinin.[1] Similarly, hydrocarbons with diene functionalities are present in various organisms, serving as pheromones or components of essential oils.[2][3][4]

Given the lack of evidence for the natural occurrence of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data on its natural abundance, detailed experimental protocols for its isolation from natural matrices, or diagrams of associated signaling pathways. The available information is centered on its synthesis and chemical properties rather than its natural history.

References

An In-depth Technical Guide to the Reactivity and Mechanisms of 3-Ethenylocta-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethenylocta-1,2-diene is not a widely studied compound, and as such, a comprehensive body of experimental literature detailing its reactivity is unavailable. This guide therefore presents a predictive overview of its chemical behavior based on the well-established reactivity of its constituent functional groups: an allene and a vinyl group. The reaction mechanisms, conditions, and potential products described herein are based on analogous transformations reported for structurally similar vinylallenes and substituted allenes.

Executive Summary

This compound is an unsaturated hydrocarbon featuring two key reactive functionalities: a cumulative diene (allene) and a conjugated vinyl group. This unique structural arrangement suggests a rich and varied chemical reactivity, making it a potentially versatile building block in organic synthesis. The orthogonal π-systems of the allene and the adjacent π-bond of the vinyl group allow for a range of transformations including electrophilic additions, cycloaddition reactions, and radical-mediated processes. This document provides a detailed exploration of the predicted reactivity of this compound, including plausible reaction mechanisms and representative experimental protocols for analogous systems.

Molecular Structure and Properties

The chemical structure of this compound is characterized by an eight-carbon chain with an allene moiety at the C1, C2, and C3 positions, and a vinyl group at C3.

Systematic Name: this compound

Key Functional Groups:

-

Allene: A system of two cumulative double bonds (C1=C2=C3). The central carbon (C2) is sp-hybridized, while the terminal carbons (C1 and C3) are sp2-hybridized. The π-bonds of the allene are orthogonal to each other.

-

Vinyl Group: A carbon-carbon double bond (C3=Cα of the ethenyl group) conjugated with the allene system.

The presence of these functionalities in proximity suggests a complex interplay of electronic and steric effects that will govern the molecule's reactivity.

Predicted Reactivity and Mechanisms

The reactivity of this compound is predicted to be dominated by the allene and the conjugated vinylallene system. The following sections outline the expected major reaction pathways.

Electrophilic Addition Reactions

Electrophilic additions to this compound are anticipated to proceed with high regioselectivity, primarily targeting the allene moiety due to the high electron density of its π-bonds.

Mechanism of Electrophilic Addition (e.g., H-X):

-

Protonation of the Allene: The electrophile (e.g., H⁺) will preferentially add to the central carbon (C2) of the allene. This is because the resulting carbocation is a resonance-stabilized vinyl cation.

-

Nucleophilic Attack: The conjugate base (X⁻) will then attack the carbocation at the more substituted carbon (C3), leading to the thermodynamically more stable product.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Predicted Major Product | Reaction Conditions |

| H-Br | 3-Bromo-3-ethenyloct-2-ene | Anhydrous, non-polar solvent |

| Br₂ | 2,3-Dibromo-3-ethenyloct-1-ene | CCl₄, dark |

| H₂O / H₂SO₄ | 3-Ethenyloct-3-en-2-one (after tautomerization) | Aqueous acid |

Cycloaddition Reactions

The conjugated diene system of the vinylallene moiety in this compound makes it a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction.[1][2]

In a Diels-Alder reaction, the vinylallene can act as the 4π component. The reaction is expected to proceed with good stereoselectivity. Vinylallenes are known to be reactive dienes in Diels-Alder reactions.[1][2]

The isolated double bond of the allene can also participate in [2+2] cycloadditions with suitable ketenes or other activated alkenes, typically under photochemical or thermal conditions.[3]

Table 2: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Predicted Product | Typical Conditions |

| [4+2] Diels-Alder | Maleic anhydride | Fused bicyclic adduct | Toluene, heat[1] |

| [4+2] Hetero-Diels-Alder | Formaldehyde | Dihydropyran derivative | Lewis acid catalyst (e.g., ZnCl₂)[4] |

| [2+2] Cycloaddition | Dichloroketene | Cyclobutanone derivative | Generated in situ from trichloroacetyl chloride and activated zinc |

Radical Addition Reactions

Radical additions to allenes can proceed via two main pathways, with the regioselectivity depending on the nature of the radical species.

Mechanism of Radical Addition (e.g., R-S•):

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates the reactive radical species.

-

Propagation:

-

Path A (Attack at Central Carbon): The radical adds to the central carbon (C2) of the allene to form a more stable, resonance-stabilized allyl radical. This is generally the favored pathway.

-

Path B (Attack at Terminal Carbon): The radical adds to a terminal carbon (C1) to form a less stable vinyl radical.

-

-

Chain Transfer: The resulting radical intermediate abstracts a hydrogen atom from a suitable donor (e.g., a thiol) to yield the final product and regenerate the propagating radical.

Table 3: Predicted Products of Radical Addition to this compound

| Reagent | Radical Initiator | Predicted Major Product |

| Thiophenol | AIBN or UV light | Allyl sulfide derivative |

| HBr | Peroxides | Allyl bromide derivative |

| CCl₄ | Peroxides | Allyl trichloromethyl derivative |

Experimental Protocols for Analogous Systems

The following are representative experimental protocols for key transformations of vinylallenes and allenes, which can be adapted for this compound.

Diels-Alder Reaction of a Vinylallene with Tosyl Cyanide[1]

-

Reaction Setup: A 50-mL, pear-shaped flask equipped with a rubber septum is charged with a solution of the vinylallene (1.00 equiv) in toluene. 4 Å molecular sieves (1:1 by weight with the vinylallene) and tosyl cyanide (1.05 equiv) are added.

-

Procedure: The reaction mixture is heated in an oil bath preheated to 90 °C for 3 hours. It is then allowed to cool to room temperature. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) is added dropwise, and the mixture is stirred for 1 hour at room temperature.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the substituted pyridine product.

Electrophilic Halogenation of an Allene[5][6]

-

Reaction Setup: To a solution of the allene (1.0 equiv) in an inert solvent such as carbon tetrachloride (CCl₄) in a flask protected from light, add a solution of bromine (1.0 equiv) in the same solvent dropwise at 0 °C.

-

Procedure: The reaction is stirred at 0 °C until the bromine color disappears.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the vicinal dihalide.

Radical Hydrothiolation of an Allene[7]

-

Reaction Setup: A quartz reaction vessel is charged with the allene (1.0 equiv), a thiol (1.2 equiv), and a photocatalyst such as bismuth oxide (Bi₂O₃, 2 mol%). The vessel is sealed and purged with an inert gas.

-

Procedure: The reaction mixture is irradiated with visible light (e.g., a blue LED lamp) at room temperature with vigorous stirring for 24-48 hours.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the corresponding allyl sulfide.

Conclusion

This compound, by virtue of its vinylallene substructure, is predicted to be a highly versatile synthon in organic chemistry. Its reactivity is expected to be governed by the interplay between the allene and the conjugated vinyl group, offering pathways to a diverse range of molecular architectures through electrophilic, cycloaddition, and radical reactions. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers and drug development professionals to explore the synthetic potential of this and related unsaturated systems. Experimental validation of these predictions is a promising area for future research.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Hetero diels-alder reaction of vinyl allenes and aldehydes. An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Ethenylocta-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 3-ethenylocta-1,2-diene, a molecule featuring a reactive allene functional group and a terminal vinyl group. Due to the limited availability of specific experimental data for this compound, this guide extrapolates from the known chemistry of allenes, vinyl groups, and unsaturated hydrocarbons to provide a robust theoretical framework for its stability profile. This document outlines potential degradation mechanisms under oxidative, hydrolytic, and thermal stress conditions. Furthermore, it details hypothetical experimental protocols for the systematic investigation of its stability and includes visual representations of degradation pathways and experimental workflows to aid in the design of future studies.

Introduction to this compound and the Allene Functional Group

This compound is an organic molecule characterized by a unique cumulated diene system, also known as an allene (C=C=C), and an isolated ethenyl (vinyl) group. The presence of these unsaturated functionalities suggests that the molecule is susceptible to various degradation pathways, a critical consideration in the context of drug development and chemical safety assessment.

Allenes are known to be less stable than their conjugated and isolated diene isomers. This reduced stability is attributed to the strain associated with the sp-hybridized central carbon and the orthogonal arrangement of the π-bonds. This inherent instability makes the allene moiety a likely site for chemical degradation.

Stability of Allenes: A Quantitative Perspective

The relative instability of allenes can be quantified by comparing their heats of formation with those of other isomeric dienes. A lower heat of formation indicates greater stability.

| Compound | Type of Diene | Heat of Formation (kcal/mol) |

| 1,2-Pentadiene | Cumulated (Allene) | 33.6[1] |

| 1,4-Pentadiene | Isolated | 25.4[1] |

| (E)-1,3-Pentadiene | Conjugated | 18.1[1] |

As the data indicates, the allenic 1,2-pentadiene is significantly less stable than its isolated and conjugated counterparts, highlighting the inherent energetic unfavorability of the cumulated double bond system. This suggests that the 1,2-diene functionality in this compound is a primary site of reactivity.

Predicted Degradation Pathways

Based on the known reactivity of allenes and vinyl groups, several degradation pathways can be postulated for this compound.

Oxidative Degradation

Oxidative cleavage of the double bonds is a probable degradation route. Common oxidants in the environment and in biological systems include ozone and various reactive oxygen species.

-

Ozonolysis: Ozone can react with both the allene and the vinyl group, leading to the cleavage of the C=C bonds and the formation of carbonyl compounds. The initial reaction forms an unstable molozonide, which rearranges to an ozonide. Subsequent workup with a reducing agent (like dimethyl sulfide or zinc) would yield aldehydes and ketones.

-

Permanganate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can also cleave the double bonds. Depending on the reaction conditions (cold and dilute vs. hot and concentrated), this can lead to the formation of diols, or complete cleavage to form carboxylic acids and ketones.

Caption: Proposed oxidative degradation pathway of this compound.

Hydrolytic Degradation

Hydrolysis, the reaction with water, can also be a degradation pathway, particularly under acidic or basic conditions. While alkenes are generally stable to hydrolysis, the strained nature of the allene moiety may render it more susceptible. Acid-catalyzed hydration of the double bonds could lead to the formation of alcohols and ketones. The vinyl group could also undergo hydration following Markovnikov's rule to yield a secondary alcohol.

Caption: Proposed hydrolytic degradation pathway of this compound.

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal degradation. The likely pathways include isomerization and fragmentation. The strained allene system may rearrange to form more stable conjugated dienes or cyclize. At higher temperatures, cleavage of C-C bonds would lead to the formation of smaller volatile hydrocarbon fragments.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of standardized tests can be employed. The following are hypothetical protocols adapted for this specific molecule.

Protocol for Hydrolytic Stability Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions at pH 4, 7, and 9

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

In separate sterile, amber glass vials, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for analytical detection.

-

Incubate the vials in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

-

Immediately analyze the aliquots by HPLC to quantify the remaining concentration of this compound and to identify and quantify any major degradation products.

-

Plot the concentration of this compound versus time for each pH to determine the rate of hydrolysis and the half-life.

Protocol for Oxidative Stability Study

Objective: To assess the susceptibility of this compound to oxidative degradation.

Materials:

-

This compound

-

Solution of a model oxidant (e.g., hydrogen peroxide or a source of hydroxyl radicals like Fenton's reagent)

-

Inert solvent (e.g., acetonitrile or a buffered aqueous solution)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS system

-

Reaction vials

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Add the oxidizing agent to the solution at a controlled temperature.

-

At various time points, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).

-

Analyze the samples by GC-MS or LC-MS to identify and quantify the degradation products. The mass spectra will be crucial for elucidating the structures of the carbonyl fragments.

Protocol for Thermal Stability Study

Objective: To evaluate the thermal stability of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sealed vials for heating experiments

-

GC-MS system

Procedure:

-

TGA/DSC Analysis:

-

Place a small, accurately weighed sample of this compound into the TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature to determine the onset of decomposition.

-

Use DSC to identify any thermal events such as isomerization or polymerization prior to decomposition.

-

-

Isothermal Heating and Product Analysis:

-

Place aliquots of this compound in sealed, inert atmosphere vials.

-

Heat the vials in an oven at a temperature determined from the TGA results (below the rapid decomposition temperature).

-

After specific time intervals, cool the vials and analyze the contents by GC-MS to identify any isomerization or degradation products.

-

Comprehensive Experimental Workflow

A systematic approach to evaluating the stability of this compound would involve a multi-faceted experimental workflow.

Caption: A comprehensive workflow for the stability assessment of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of the chemistry of allenes and vinyl groups allows for the formulation of well-grounded hypotheses regarding its stability and degradation pathways. The inherent strain of the allene functional group makes it a likely focal point for degradation, particularly through oxidative cleavage. The provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to undertake a comprehensive stability assessment of this and structurally related molecules. Such studies are paramount for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical or chemical product.

References

An In-depth Technical Guide to the Discovery and Chemistry of Allenes, with a Focus on Vinylallenes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "3-Ethenylocta-1,2-diene" is not found in the reviewed chemical literature. This guide focuses on the broader, well-documented class of vinylallenes , to which the requested compound belongs. The principles, experimental protocols, and data presented are representative of this class of molecules.

Introduction to Allenes: A Historical Perspective

Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two adjacent carbon atoms (a C=C=C moiety). This arrangement of cumulated double bonds results in a linear geometry of the central carbon and perpendicular orientation of the substituents on the terminal carbons.

The concept of allenes predates their synthesis. In 1875, Jacobus Henricus van 't Hoff predicted the axial chirality of appropriately substituted allenes, a prediction that was experimentally confirmed in 1935. For many years, allenes were considered chemical curiosities—difficult to synthesize and of little practical use. However, the landscape began to change in the mid-20th century, and today, allenes are recognized as versatile intermediates in organic synthesis and are found in numerous natural products.

Synthesis of Vinylallenes

Vinylallenes, which feature a vinyl group attached to the allene core, are valuable building blocks in organic synthesis due to their conjugated π-system. Several synthetic methods have been developed for their preparation. One of the most effective is the Wittig-Horner reaction.

Featured Synthesis: The Wittig-Horner Reaction

The Wittig-Horner reaction provides a reliable method for the synthesis of vinylallenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes. This multi-step sequence allows for the construction of the vinylallene core from two different alkynes and an aldehyde.

Experimental Protocol: General Procedure for the Synthesis of a Vinylallene via the Wittig-Horner Reaction

This protocol is a generalized representation based on the work of Xi and co-workers.

-

Preparation of the 1-Iodo-1,3-dienyl Phosphine Oxide:

-

To a solution of zirconocene dichloride in THF, add two equivalents of n-butyllithium at -78 °C.

-

After stirring for 1 hour, add a solution of the first alkyne and allow the mixture to warm to room temperature.

-

To the resulting zirconacyclopentadiene, add a solution of the second alkyne (as a phosphine oxide derivative).

-

After stirring for 3 hours, add a solution of iodine in THF and stir for an additional 3 hours.

-

Quench the reaction with aqueous sodium thiosulfate and extract the product with an organic solvent.

-

Purify the resulting 1-iodo-1,3-dienyl phosphine oxide by column chromatography.

-

-

Wittig-Horner Reaction:

-

Dissolve the 1-iodo-1,3-dienyl phosphine oxide in dry THF and cool to -78 °C.

-

Add a solution of n-butyllithium dropwise and stir for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide in situ.

-

Add a solution of the desired aldehyde in THF and stir for 2 hours at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the vinylallene product.

-

Purify the final vinylallene product by column chromatography.

-

Characterization of Vinylallenes

Vinylallenes are characterized by a combination of spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Typical Spectroscopic Data for a Vinylallene

The following table summarizes the expected spectroscopic data for a hypothetical vinylallene, such as this compound.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹³C NMR | Allenic C (central) | δ 200 - 220 ppm |

| Allenic C (terminal) | δ 70 - 90 ppm | |

| Vinylic C | δ 115 - 140 ppm | |

| ¹H NMR | Allenic H | δ 4.5 - 5.5 ppm |

| Vinylic H | δ 5.0 - 6.5 ppm | |

| IR Spectroscopy | C=C=C stretch | 1950 - 1980 cm⁻¹ (strong, characteristic) |

| C=C stretch (vinyl) | 1620 - 1680 cm⁻¹ |

Reactivity of Vinylallenes: The 4π Electrocyclization

A key reaction of vinylallenes is their thermal 4π electrocyclization to form methylenecyclobutenes. This pericyclic reaction proceeds through a concerted mechanism involving the redistribution of four π-electrons.

Mechanism of the 4π Electrocyclization

The 4π electrocyclization of a vinylallene is a thermally allowed, conrotatory process according to the Woodward-Hoffmann rules. The reaction involves the formation of a new sigma bond between the terminal carbons of the vinyl and allene moieties, resulting in a four-membered ring.

Mandatory Visualizations

Diagram 1: Synthesis of a Vinylallene via the Wittig-Horner Reaction

Caption: A simplified workflow for the synthesis of a vinylallene.

Diagram 2: 4π Electrocyclization of a Vinylallene

Caption: The 4π electrocyclization of a vinylallene to a methylenecyclobutene.

An In-depth Technical Guide to 3-Ethenylocta-1,2-diene: Physical Properties and Experimental Data

Notice: Comprehensive literature and database searches did not yield specific physical properties, experimental protocols, or biological signaling pathway information for the compound 3-Ethenylocta-1,2-diene. The data presented in this guide is based on closely related compounds and computational predictions, and should be considered as estimations until experimental validation is performed.

Section 1: Predicted Physical Properties

Due to the absence of experimentally determined data for this compound, a summary of predicted physical properties is provided below. These values are derived from computational modeling and comparison with structurally similar allene and diene compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C10H16 | |

| Molecular Weight | 136.23 g/mol | |

| Boiling Point | ~170-180 °C | Estimated based on the boiling points of other C10 hydrocarbons with similar degrees of unsaturation. |

| Density | ~0.8 g/cm³ | Estimated based on the density of related acyclic dienes. |

| Refractive Index | ~1.47 | Estimated based on the refractive indices of similar unsaturated hydrocarbons. |

Note: These predicted values have not been experimentally verified and should be used with caution.

Section 2: Spectroscopic Data Analysis (Hypothetical)

While no specific spectral data for this compound is available, this section outlines the expected spectroscopic characteristics based on its structure.

1H NMR Spectroscopy:

-

Allenic Protons: Signals in the range of 4.5-5.5 ppm, showing complex splitting patterns due to geminal and vicinal couplings.

-

Vinylic Protons: Signals in the range of 5.0-6.0 ppm, exhibiting characteristic splitting for a terminal vinyl group.

-

Allylic and Alkyl Protons: Signals in the range of 1.5-2.5 ppm for protons on the carbon atoms adjacent to the double bonds, and 0.8-1.5 ppm for the terminal methyl group and other methylene groups in the octyl chain.

13C NMR Spectroscopy:

-

Allenic Carbons: A characteristic signal for the central sp-hybridized carbon of the allene around 200 ppm, with the two sp2-hybridized carbons of the allene appearing between 75 and 95 ppm.

-

Vinylic Carbons: Signals for the ethenyl group carbons would be expected in the range of 110-140 ppm.

-

Alkyl Carbons: Signals for the saturated carbons of the octyl chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

-

Allene Stretch: A characteristic sharp absorption band around 1950 cm-1 for the asymmetric C=C=C stretch.

-

C=C Stretch: Absorption bands around 1640 cm-1 for the vinyl group C=C stretch.

-

C-H Stretches: Absorptions just above 3000 cm-1 for sp2 C-H bonds and just below 3000 cm-1 for sp3 C-H bonds.

Mass Spectrometry:

-

Molecular Ion Peak: A peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns resulting from the loss of alkyl and vinyl fragments.

Section 3: Proposed Experimental Protocols

Given the lack of specific literature, this section proposes general experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of similar allene-containing molecules.

Synthesis of this compound:

A potential synthetic route could involve the reaction of a suitable propargyl alcohol with an organocuprate reagent.

-

Step 1: Synthesis of a Propargyl Alcohol Precursor: Reaction of 1-heptyne with paraformaldehyde in the presence of a base to yield oct-2-yn-1-ol.

-

Step 2: Conversion to a Propargyl Mesylate: Reaction of oct-2-yn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Step 3: SN2' Reaction with a Vinylcuprate: Reaction of the propargyl mesylate with a vinylcuprate reagent, such as lithium divinylcuprate, which would undergo an SN2' displacement to form the allene product, this compound.

Characterization Workflow:

The following workflow is proposed for the characterization of the synthesized product.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Section 4: Potential Signaling Pathways and Biological Activity (Speculative)

There is no information available regarding the biological activity or involvement of this compound in any signaling pathways. Allenic structures are found in some natural products with biological activity, often acting as enzyme inhibitors or reactive intermediates. The presence of the vinylallene moiety in this compound suggests it could potentially participate in pericyclic reactions or act as a Michael acceptor, which are mechanisms that could lead to interactions with biological macromolecules. However, any specific biological role is purely speculative at this time.

To investigate potential biological activity, a logical workflow would involve initial screening against a panel of common drug targets.

Caption: A logical workflow for the initial biological screening of this compound.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on predictions and established principles of organic chemistry due to the lack of specific experimental data for this compound. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.

Methodological & Application

Application Notes and Protocols for 3-Ethenylocta-1,2-diene in Organic Synthesis

Disclaimer: 3-Ethenylocta-1,2-diene is a specialized organic compound, and as such, literature specifically detailing its synthesis and reactivity is not widely available. The following application notes and protocols are based on established chemical principles and analogous reactions of structurally similar vinylallenes. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted and optimized as necessary.

Introduction

This compound is a unique molecular scaffold featuring a terminal allene and a conjugated diene system. This combination of reactive moieties makes it a versatile building block in organic synthesis, with potential applications in the construction of complex carbocyclic and heterocyclic frameworks. The allene provides axial chirality and participates in a variety of cycloaddition and transition metal-catalyzed reactions, while the conjugated diene is a competent partner in Diels-Alder and other pericyclic reactions. These application notes provide a hypothetical synthetic protocol for this compound and explore its potential in key organic transformations.

Synthesis of this compound

A plausible synthetic route to this compound involves a Wittig-Horner reaction between a suitable phosphonate and an aldehyde. This approach allows for the stereoselective formation of the vinylallene core.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Hepten-3-yn-5-one

-

To a solution of vinylacetylene (1.1 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.0 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add pentanoyl chloride (1.0 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-hepten-3-yn-5-one.

Step 2: Synthesis of Diethyl (3-oxo-1-vinylhept-1-en-2-yl)phosphonate

-

To a solution of 1-hepten-3-yn-5-one (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous THF, add a catalytic amount of a suitable base (e.g., DBU).

-

Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired phosphonate.

Step 3: Wittig-Horner Reaction to form this compound

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the phosphonate from Step 2 (1.0 eq) in THF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to -78 °C and add a solution of formaldehyde (1.5 eq, as paraformaldehyde) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with water and extract with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate carefully.

-

Purify by column chromatography to obtain this compound.

Applications in Organic Synthesis

Diels-Alder Cycloaddition

The conjugated diene moiety of this compound can readily participate in [4+2] cycloaddition reactions with various dienophiles to construct substituted cyclohexene rings. The allene functionality remains intact for further transformations.

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

In a sealed tube, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene.

-

Add a catalytic amount of a Lewis acid (e.g., AlCl3) if required to enhance reactivity and selectivity.

-

Heat the mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to afford the Diels-Alder adduct.

Pauson-Khand Reaction

The allene moiety of this compound can undergo a [2+2+1] cycloaddition with an alkyne and carbon monoxide, catalyzed by a cobalt or rhodium complex, to yield a bicyclic cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

This protocol assumes a precursor where an alkyne is tethered to the this compound scaffold.

-

Dissolve the allen-yne substrate (1.0 eq) in an appropriate solvent (e.g., toluene or 1,2-dichloroethane).

-

Add the cobalt catalyst, such as dicobalt octacarbonyl (Co2(CO)8, 1.1 eq), and an N-oxide promoter (e.g., N-morpholine N-oxide, NMO, 3.0 eq).

-

Stir the reaction mixture under a carbon monoxide atmosphere (balloon pressure) at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove cobalt residues.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the bicyclic enone.

Data Presentation

Table 1: Hypothetical Yields and Selectivities for Reactions of this compound

| Reaction | Dienophile/Coupling Partner | Catalyst/Conditions | Product | Expected Yield (%) | Expected Diastereoselectivity |

| Diels-Alder | Maleic Anhydride | Toluene, 110 °C | Substituted cyclohexene | 85-95 | >95:5 (endo) |

| Diels-Alder | Methyl acrylate | AlCl3 (cat.), CH2Cl2, 0 °C | Substituted cyclohexene | 70-85 | >90:10 (endo) |

| Pauson-Khand | Intramolecular alkyne | Co2(CO)8, NMO, CO | Bicyclic cyclopentenone | 60-75 | Dependent on substrate |

| Rh-catalyzed [4+2+1] | CO | [Rh(CO)2Cl]2 | Substituted tropone | 50-65 | N/A |

Conclusion

This compound represents a promising and versatile building block in organic synthesis. Its unique combination of an allene and a conjugated diene allows for a diverse range of transformations, providing access to complex molecular architectures. The protocols and data presented herein, while based on analogous systems, offer a solid foundation for the exploration of this compound's synthetic utility. Further research is warranted to fully elucidate the reactivity and potential of this compound in the development of novel synthetic methodologies and the synthesis of complex target molecules.

Application Notes and Protocols for the Synthesis of 3-Ethenylocta-1,2-diene

Disclaimer: The following protocols are representative examples of synthetic routes to vinylallenes and are not specific, validated protocols for the synthesis of 3-Ethenylocta-1,2-diene. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a member of the vinylallene family of compounds. Vinylallenes are valuable intermediates in organic synthesis due to their unique electronic and structural properties, which allow for a variety of chemical transformations.[1] These compounds can participate in cycloaddition reactions, cyclizations, and isomerizations, making them useful building blocks for the synthesis of complex molecules.[2] Several synthetic methods have been developed for the preparation of vinylallenes, including the Wittig-Horner reaction, reactions involving organometallic reagents, and copper-catalyzed disilylation.[1][3][4]

This document outlines a representative protocol for the synthesis of a vinylallene, exemplified by a Wittig-Horner approach.

Representative Synthesis Protocol: Wittig-Horner Reaction

The Wittig-Horner reaction provides a reliable method for the synthesis of vinylallenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes.[1][5] This multi-step sequence allows for the construction of the vinylallene skeleton from readily available starting materials.

Experimental Workflow Diagram

Caption: General workflow for vinylallene synthesis via the Wittig reaction.

Materials and Equipment

-

Reagents: Triphenylphosphine, an appropriate alkyl halide (e.g., 1-bromo-2-butene), a strong base (e.g., n-butyllithium in hexanes), an appropriate aldehyde (e.g., pentanal), anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, and silica gel for chromatography.

-

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, Schlenk line or nitrogen/argon manifold, low-temperature thermometer, separatory funnel, rotary evaporator, and column chromatography setup.

Experimental Procedure

Step 1: Synthesis of the Allylic Phosphonium Salt

-

To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the corresponding allylic halide (1.0 eq).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the phosphonium salt.

Step 2: Generation of the Phosphonium Ylide

-

Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add a solution of a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

Step 3: Wittig Reaction with Aldehyde

-

Cool the ylide solution back down to -78 °C.

-

Add a solution of the aldehyde (e.g., pentanal, 1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure vinylallene.

Illustrative Quantitative Data

The following table presents hypothetical data for the synthesis of a generic 3-alkylethenylocta-1,2-diene. Actual results will vary depending on the specific substrates and reaction conditions.

| Step | Reactant 1 (Mass, Moles) | Reactant 2 (Mass, Moles) | Product (Mass, Moles) | Yield (%) | Purity (%) |

| 1. Phosphonium Salt | Triphenylphosphine (28.8g, 0.11 mol) | 1-bromo-2-butene (13.5g, 0.10 mol) | Phosphonium Salt (35.7g, 0.09 mol) | 90 | >98 |

| 2. Ylide Formation | Phosphonium Salt (35.7g, 0.09 mol) | n-BuLi (36 mL of 2.5 M, 0.09 mol) | Ylide (in situ) | ~100 | - |

| 3. Wittig Reaction | Ylide (from 0.09 mol) | Pentanal (7.75g, 0.09 mol) | Crude Vinylallene | - | - |

| 4. Purification | - | - | Pure Vinylallene (9.8g, 0.065 mol) | 72 | >95 |

Safety Precautions

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area away from ignition sources.

-

Alkyl Halides: Can be lachrymatory and toxic. Handle with care in a fume hood.

-

General: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Conclusion

The Wittig-Horner reaction is a versatile and effective method for the synthesis of vinylallenes. The protocol described provides a general framework that can be adapted for the synthesis of various substituted vinylallenes, including potentially this compound, by selecting the appropriate starting materials. As with any chemical synthesis, careful planning, optimization, and adherence to safety protocols are essential for a successful outcome.

References

- 1. Substituted allene synthesis by C-C coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Allene synthesis by olefination or allenation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]

No Published Applications of 3-Ethenylocta-1,2-diene in Materials Science Found

A comprehensive review of scientific literature and chemical databases reveals a lack of published research on the applications of 3-Ethenylocta-1,2-diene in materials science. This specific chemical structure does not appear in notable studies of polymer synthesis or materials development.

Searches for "this compound" in scholarly databases, patent libraries, and chemical registries did not yield any relevant results for its use in the development of new materials. While the broader class of molecules known as dienes are fundamental in polymer chemistry for creating elastomers and other materials, and vinylallenes (a structural motif present in the requested molecule) are a subject of academic interest in organic synthesis and some polymerization studies, there is no specific data available for this compound itself.

Consequently, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or quantitative data summaries for this compound. The absence of such information suggests that this compound is likely not a commercially available or widely studied monomer for materials science applications at this time.

For researchers and professionals in drug development and materials science, it may be more fruitful to investigate more commonly studied dienes or vinylallene monomers for which a body of scientific work exists. Research on these related compounds could provide insights into potential synthetic pathways and material properties that might be analogous to what one might expect from the requested, but currently uncharacterized, molecule.

Application Notes and Protocols for 3-Ethenylocta-1,2-diene in Medicinal Chemistry Research

Disclaimer: Extensive literature searches did not yield specific data on the medicinal chemistry applications, biological activity, or established experimental protocols for 3-Ethenylocta-1,2-diene. The following Application Notes and Protocols are presented as a hypothetical framework based on the structural features of the molecule and general principles of medicinal chemistry research involving diene-containing compounds. This document is intended to serve as a template for researchers investigating novel compounds of this class.

Introduction

This compound is a unique unsaturated hydrocarbon featuring both a 1,2-diene (allene) and a vinyl group, which can be considered as part of a conjugated 1,3-diene system. The presence of these reactive moieties suggests potential for diverse chemical transformations and biological interactions. In medicinal chemistry, diene structures are valuable pharmacophores and synthetic intermediates. For instance, the 1,3-diene motif is found in numerous natural products and drug candidates with a wide range of biological activities.[1] Furthermore, dienes are key reactants in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the construction of complex molecular architectures in drug discovery.

These Application Notes provide a hypothetical overview of the potential utility of this compound in a medicinal chemistry context, including postulated biological activities and protocols for its synthesis and evaluation.

Hypothetical Biological Applications

The structural motifs within this compound suggest several potential avenues for medicinal chemistry research:

-

Anticancer Agents: The reactivity of the diene systems could allow for covalent modification of biological macromolecules, a mechanism employed by some anticancer drugs. The strained allene functionality might also contribute to selective reactivity.

-

Anti-inflammatory Agents: Dienes are precursors to various bioactive lipids and can interact with enzymes in inflammatory pathways.

-

Antiviral and Antimicrobial Agents: The lipophilic nature of the octadiene backbone combined with the reactive diene functionalities could facilitate membrane disruption or interaction with viral or bacterial proteins.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that would be generated during the preclinical evaluation of this compound and its analogs.

Table 1: In Vitro Anticancer Activity of this compound (Hypothetical Data)

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 28.7 |

| HCT116 (Colon) | 12.5 |

| HEK293 (Normal) | > 100 |

Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Target | IC₅₀ (µM) |

| COX-2 Inhibition | Cyclooxygenase-2 | 45.8 |

| 5-LOX Inhibition | 5-Lipoxygenase | 32.1 |

| TNF-α Release | LPS-stimulated RAW 264.7 cells | 25.6 |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized, hypothetical procedure for the synthesis of a substituted allene, which could be adapted for this compound.

Materials:

-

Propargyl alcohol derivative

-

Organocuprate reagent (e.g., Lithium di(pent-1-ynyl)cuprate)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Magnesium sulfate

-

Standard glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure:

-

Prepare the organocuprate reagent in situ by reacting the corresponding alkyne with n-butyllithium followed by the addition of copper(I) iodide in anhydrous ether at -78 °C.

-

In a separate flask, convert the hydroxyl group of the propargyl alcohol derivative to a good leaving group (e.g., mesylate or tosylate).

-

Add the propargyl derivative to the solution of the organocuprate at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Normal human cell line (e.g., HEK293)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Visualizations

Hypothetical Experimental Workflow

A hypothetical workflow for the medicinal chemistry evaluation of this compound.

Postulated Signaling Pathway Inhibition

A postulated mechanism of anti-inflammatory action for this compound.

References

Application Notes and Protocols for the Polymerization of 3-Ethenylocta-1,2-diene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed theoretical application notes and experimental protocols for the polymerization of 3-Ethenylocta-1,2-diene. Given the unique structure of this monomer, featuring both a conjugated diene and an allene functional group, several polymerization techniques can be explored to synthesize novel polymers with potential applications in drug delivery, biomaterials, and advanced materials science. The following sections outline plausible polymerization methods, including cationic, anionic, and coordination polymerization, based on established principles of polymer chemistry.

Overview of Polymerization Strategies

This compound possesses a conjugated system that can be susceptible to various polymerization methods. The choice of method will significantly influence the polymer's microstructure (1,2- vs. 1,4-addition, regioselectivity of the allene group), molecular weight, and polydispersity.

-

Cationic Polymerization: Initiated by a cationic species, this method is suitable for monomers with electron-donating groups that can stabilize the resulting carbocation.[1][2] The ethenyl group in conjugation with the diene could potentially stabilize a cationic propagating center.

-

Anionic Polymerization: This technique, often a living polymerization, is ideal for producing polymers with well-defined molecular weights and narrow polydispersity indices (PDIs).[3][4] It is particularly effective for conjugated dienes.

-

Coordination Polymerization: Transition metal catalysts can provide excellent control over the stereochemistry and regioselectivity of the polymerization, which is crucial for a monomer with multiple polymerizable sites like this compound.[5][6]

Cationic Polymerization of this compound